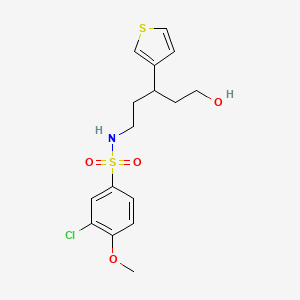

3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound has been the focus of various scientific research studies due to its potential applications in the field of medicine.

Scientific Research Applications

Antitumor Activity

Compounds from sulfonamide-focused libraries, including variants similar to the compound , have been evaluated for their antitumor properties. A study found that certain sulfonamides acted as potent cell cycle inhibitors and progressed to clinical trials due to their preliminary clinical activities in the phase I setting. These compounds disrupted tubulin polymerization or caused a decrease in the S phase fraction in various cancer cell lines. The study highlighted the potential of these compounds as oncolytic small molecules (Owa et al., 2002).

Photodynamic Therapy Application

A study on zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, related to the compound of interest, showed that they possessed properties useful for photodynamic therapy. These properties included good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Chemical Synthesis and Reactions

N-chloro-N-methoxybenzenesulfonamide, closely related to the compound , has been identified as a reactive chlorinating reagent. It has been used for chlorinating various organic compounds, including phenols, anisoles, and aromatic amines, obtaining chlorinated products in good to high yields (Pu et al., 2016).

Enzymatic Assays

A chromogenic system utilizing a benzenesulfonamide derivative was developed for the direct enzymic assay of uric acid in biological fluids. This system provided a reliable, simple, rapid, and suitable method for either manual or automated procedures (Fossati & Prencipe, 2010).

Inhibition of Tubulin Polymerization

Some sulfonamide drugs, including those structurally similar to the compound , have been found to inhibit tubulin polymerization, a critical process in cell division. These compounds bind to the colchicine site of tubulin and show potential as antimitotic agents for cancer therapy (Banerjee et al., 2005).

properties

IUPAC Name |

3-chloro-N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4S2/c1-22-16-3-2-14(10-15(16)17)24(20,21)18-7-4-12(5-8-19)13-6-9-23-11-13/h2-3,6,9-12,18-19H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNXTSLJELOWQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)

![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)

![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2471088.png)

![2-Chloro-1-spiro[2.5]octan-2-ylethanone](/img/structure/B2471089.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(1R,5S)-8-((3,4-dimethylphenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2471097.png)